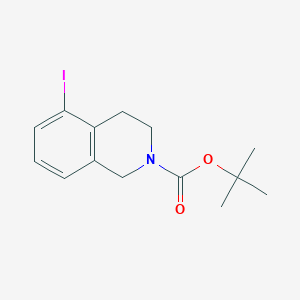
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a tert-butyl group, an iodine atom, and a carboxylate group attached to the isoquinoline core.
Vorbereitungsmethoden
The synthesis of tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several steps, including the formation of the isoquinoline core and the introduction of the tert-butyl, iodine, and carboxylate groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Isoquinoline Core: This can be achieved through various cyclization reactions, such as the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Introduction of the Tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a base to form the tert-butyl group.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base.
Analyse Chemischer Reaktionen
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its iodine atom allows for easy detection using radiolabeling techniques.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its isoquinoline core is a common motif in many pharmacologically active compounds.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The iodine atom in the compound can participate in halogen bonding, which can influence its binding affinity to target proteins. Additionally, the carboxylate group can form hydrogen bonds with amino acid residues in the active site of enzymes, further modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a bromine atom instead of an iodine atom. The difference in halogen size and electronegativity can affect its reactivity and binding properties.
Tert-butyl 5-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound contains a chlorine atom, which is smaller and less polarizable than iodine. This can lead to differences in chemical reactivity and biological activity.
Tert-butyl 5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.
Eigenschaften
Molekularformel |
C14H18INO2 |
|---|---|
Molekulargewicht |
359.20 g/mol |
IUPAC-Name |
tert-butyl 5-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9H2,1-3H3 |
InChI-Schlüssel |
JYLNHEPCWIAUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)

![N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13034939.png)

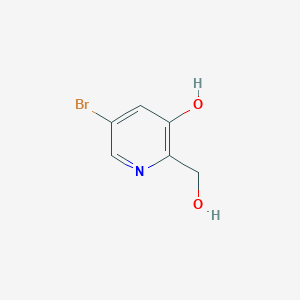


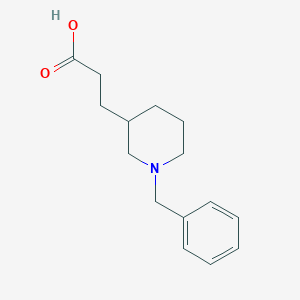
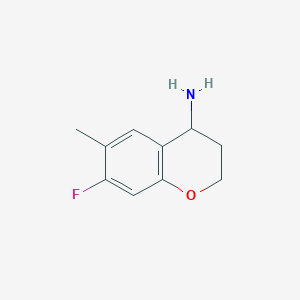

![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)
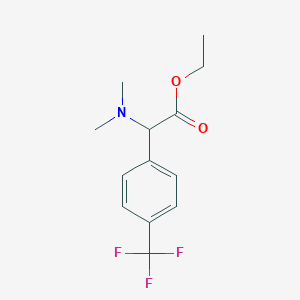
![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)

